N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, also known as N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide or N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide, has been found to target several key proteins in the body. One of the primary targets is the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response .
Mode of Action
The compound interacts with its targets, such as COX, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s interaction with its targets leads to changes in the biochemical pathways associated with inflammation.
Biochemical Pathways
This compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation. This can result in relief from symptoms associated with conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can form hydrogen bonds with the compound, potentially affecting its stability and interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
Formation of Pyrazole Derivative: The next step involves the synthesis of the pyrazole derivative by reacting hydrazine with an appropriate β-diketone.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole derivatives through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide .
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides .
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is unique due to its combined benzothiazole and pyrazole structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOSIFHEZWYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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